Pep1-AGL is classified as an antimicrobial peptide, particularly known for its efficacy against various bacterial strains. It is synthesized to mimic naturally occurring peptides that exhibit antimicrobial properties, making it a valuable tool in microbiological studies and therapeutic applications. The peptide is available from various suppliers, including Tocris Bioscience, which provides detailed specifications for its use in research settings .
The synthesis of Pep1-AGL typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of amino acids into peptides. This technique facilitates the incorporation of specific modifications and ensures high purity of the final product.
The molecular structure of Pep1-AGL comprises a sequence of amino acids that contribute to its functional properties. The presence of specific functional groups within the peptide enhances its interaction with target bacterial membranes.
This structure allows Pep1-AGL to adopt conformations that are critical for its biological activity, particularly in disrupting bacterial membranes.
Pep1-AGL can participate in various biochemical reactions, primarily involving interactions with bacterial cell membranes. Its mechanism includes binding to lipid bilayers, leading to membrane disruption and subsequent cell lysis.
The peptide’s efficacy can be assessed through assays that measure its ability to inhibit bacterial growth or induce cell death in susceptible strains. These reactions are often quantified using minimum inhibitory concentration (MIC) assays or hemolysis assays to determine cytotoxicity levels.
The mechanism by which Pep1-AGL exerts its antimicrobial effects involves several key steps:
Studies have shown that Pep1-AGL demonstrates potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an effective antimicrobial agent.
Pep1-AGL is characterized by:
The chemical stability of Pep1-AGL under various conditions (pH, temperature) is crucial for its application in research. It remains stable when stored under recommended conditions (e.g., desiccated at -20°C) but may undergo degradation if exposed to extreme conditions or prolonged storage without proper precautions .
Pep1-AGL has numerous applications in scientific research:
The development of peptide-based molecular tools represents a significant evolution in neuroscience research, enabling precise interrogation of synaptic mechanisms. Prior to compounds like Pep1-AGL, studies of AMPA receptor (AMPAR) trafficking relied heavily on pharmacological inhibitors and genetic approaches that lacked subunit specificity or temporal precision. Early peptide tools such as TAT-conjugated peptides demonstrated the feasibility of modulating intracellular protein interactions [7]. These cell-penetrating peptides (CPPs) showed neuroprotective properties in excitotoxicity models, establishing the foundational concept that engineered peptides could influence neuronal survival pathways [7]. The subsequent generation of peptide analogs, including Pep1-TGL (Cat. No. 1601) and its structural relative Pep1-AGL, emerged as refined molecular tools designed to target specific AMPAR subunits with enhanced specificity [1]. These developments coincided with advances in live-imaging techniques, particularly lattice light-sheet microscopy and multiphoton approaches, which enabled researchers to visualize receptor dynamics with unprecedented spatial and temporal resolution in live neurons [6]. The convergence of peptide engineering and advanced imaging transformed our ability to probe the molecular choreography of synaptic plasticity.
Table 1: Evolution of Key Peptide Tools in Synaptic Research
Peptide Name | Target | Biological Effect | Research Application |
---|---|---|---|
TAT (48-60) | General cell penetration | Neuroprotection | Early proof-of-concept for peptide-mediated neuroprotection [7] |
Pep1-TGL | GluA1 C-terminus | Modulates AMPAR trafficking | Investigation of GluA1-specific synaptic delivery mechanisms [1] |
Pep1-AGL | GluA1 C-terminus "TGL" motif | Competes with native interactions | AMPAR dynamics during LTP; SK2 channel internalization [1] [3] |
Arg-9 | Unknown | ROS reduction | Oxidative stress models with immediate post-insult efficacy [7] |
PEP-1-GLRX1 | Oxidative stress pathways | Attenuates neuronal death | Ischemia-reperfusion injury models [8] |
Pep1-AGL is an 11-amino acid peptide (SSGMPLGAAGL) with a molecular weight of 960.11 Da and the chemical formula C₄₀H₆₉N₁₁O₁₄S [1]. This sequence represents a strategically designed analog of the endogenous GluA1 C-terminal domain, specifically preserving the crucial "TGL" motif while optimizing solubility and stability for experimental applications. The structural significance lies in the TGL domain's role as a recognition sequence for protein interactions that govern AMPAR trafficking and synaptic retention. Recent cryo-EM studies reveal that the GluA1 C-terminus forms part of an intricate network regulating receptor conformation and mobility [5]. Unlike GluA2-containing AMPARs that form stable tetrameric N-terminal domain interfaces, GluA1 homomers exhibit highly mobile N-terminal domains that enable subunit realignments and domain swapping – structural properties that influence receptor kinetics and synaptic signaling efficiency [5].
Functionally, Pep1-AGL operates through competitive inhibition of native protein-protein interactions. The peptide mimics the endogenous GluA1 C-terminal sequence, effectively disrupting the binding between full-length GluA1 subunits and intracellular partners such as GRIP/ABP proteins and SAP97 [3]. This molecular interference was elegantly demonstrated in electrophysiological studies where Pep1-AGL application blocked activity-dependent endocytosis of SK2 channels, a process normally coupled to LTP-dependent AMPAR exocytosis [3]. The structural specificity is highlighted by control experiments showing that scrambled TGL peptides (e.g., ALSPGSMGTGL) fail to reproduce these effects, confirming that the precise spatial arrangement of residues in Pep1-AGL is essential for its biological activity.
Pep1-AGL has emerged as a transformative tool for dissecting the spatiotemporal dynamics of AMPARs during synaptic plasticity. By selectively disrupting GluA1-specific interactions, researchers have uncovered several fundamental mechanisms:
Coupling of AMPAR Exocytosis and SK2 Channel Endocytosis: Electrophysiological studies incorporating Pep1-AGL revealed an unexpected dependency between AMPAR insertion and SK2 channel internalization during long-term potentiation (LTP). When Pep1-AGL blocks GluA1-containing AMPAR delivery during theta-burst stimulation, it simultaneously prevents the protein kinase A-dependent endocytosis of synaptic SK2 channels [3]. This demonstrates a precise coordination between these opposing membrane trafficking events that effectively boosts synaptic strength through dual mechanisms: increased excitatory receptors and reduced repolarizing currents. The transient (∼2 hour) removal of SK2 channels creates a critical window for synaptic consolidation, illustrating how Pep1-AGL can reveal timing relationships in plasticity mechanisms.
Receptor Trafficking Pathways: Pep1-AGL application combined with lattice light-sheet microscopy has enabled visualization of AMPAR lateral diffusion and synaptic trapping in live neurons [6]. When endogenous GluA1 interactions are disrupted by Pep1-AGL, receptors exhibit increased mobility and reduced synaptic retention, confirming the role of C-terminal interactions in stabilizing receptors at postsynaptic sites. This experimental approach has been particularly valuable for understanding the reserve pool dynamics of AMPARs available for rapid synaptic insertion during plasticity events [6].
Subunit-Specific Contributions to Plasticity: Unlike pan-AMPAR inhibitors, Pep1-AGL specifically targets GluA1-containing receptors, enabling researchers to dissect their unique contributions to synaptic function. Studies using Pep1-AGL demonstrate that GluA1 homomers undergo distinct trafficking kinetics compared to GluA2-containing receptors, with slower recycling rates under basal conditions but rapid activity-dependent insertion [3] [5]. This provides a molecular explanation for the role of GluA1 in experience-dependent plasticity and metaplasticity.
Table 2: Key Research Applications of Pep1-AGL in AMPA Receptor Studies
Experimental Approach | Major Finding | Significance |
---|---|---|
Electrophysiology + Pep1-AGL | Blocks coupling of AMPAR exocytosis and SK2 endocytosis during LTP | Revealed coordinated membrane trafficking mechanisms underlying synaptic potentiation [3] |
Lattice Light-Sheet Microscopy + Pep1-AGL | Increased AMPAR lateral mobility upon disruption of C-terminal interactions | Demonstrated role of GluA1 C-terminus in synaptic receptor trapping [6] |
Cryo-EM Structural Analysis | Mobile NTD arrangement in GluA1 homomers | Explained unique kinetic properties of GluA1-containing receptors [5] |
Monte Carlo Simulations | Predicted altered synaptic incorporation efficiency | Modeled how disrupting GluA1 interactions affects synaptic plasticity thresholds [10] |
Ischemia Models + CPP Comparison | Differential efficacy compared to Arg-9/Penetratin | Highlighted target-specificity versus general neuroprotective effects [7] |
Computational modeling incorporating Pep1-AGL experimental data has generated new insights into AMPAR dynamics. Multi-scale modeling approaches integrate molecular dynamics simulations of receptor conformation with kinetic models of synaptic transmission [10]. These simulations predict that the transient (∼2 hour) disruption of GluA1-mediated interactions following Pep1-AGL application would significantly alter the induction threshold for subsequent plasticity, creating a metaplasticity window. Monte Carlo methods further model how Pep1-AGL-induced increases in receptor mobility could affect synaptic strength by altering the equilibrium between synaptic and extrasynaptic receptor pools [10]. These computational approaches, informed by Pep1-AGL experiments, are now being applied to understand pathological AMPAR trafficking in stroke and neurodegenerative conditions.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: